

"Antiproliferative agent-29" chemical structure and properties

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Compound of Interest

Compound Name: Antiproliferative agent-29

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In-Depth Technical Guide: Antiproliferative Agent-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-29 is a naturally occurring triterpenoid that has demonstrated notable cytotoxic effects against various cancer cell lines. Isolated from the seeds of Peganum harmala L., this compound belongs to the lupane-type triterpenoid family, a class of molecules known for their diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Antiproliferative agent-29, with a focus on its potential as an anticancer agent.

Chemical Structure and Properties

Antiproliferative agent-29 has been identified as 3α ,27-dihydroxylup-20(29)-en-28-oic acid methyl ester. Its chemical properties are summarized in the table below.



| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C31H50O4 | [2] |
| Molecular Weight | 486.73 g/mol | [2] |
| Class | Triterpenoid (Lupane-type) | [1] |
| Source | Seeds of Peganum harmala L. | [1] |
| Synonyms | Antiproliferative agent-29, Compound 16 | [2] |

Chemical Structure:

Caption: Chemical structure of 3\(\alpha\),27-dihydroxylup-20(29)-en-28-oic acid methyl ester.

Antiproliferative Activity

Antiproliferative agent-29, along with other triterpenoids isolated from Peganum harmala, has been screened for its cytotoxic activity against a panel of human cancer cell lines. A significant study demonstrated that this compound exhibits potent antiproliferative effects.[1]

Table 1: In Vitro Antiproliferative Activity of Triterpenoids from Peganum harmala



| Compound | Cell Line | IC50 (μM) |
|---|--------------------|--------------------|
| 3α,27-dihydroxylup-20(29)-en- 28-oic acid methyl ester (Antiproliferative agent-29) | HeLa | Data not specified |
| HepG2 | Data not specified | |
| SGC-7901 | Data not specified | |
| 3β-acetoxy-27-hydroxy-lup- 20(29)-en-28-oic acid | HeLa | Potent Activity |
| HepG2 | Potent Activity | |
| SGC-7901 | Potent Activity | |
| 3β-acetoxy-27-hydroxylup- 20(29)-en-28-oic acid methyl ester | HeLa | Potent Activity |
| HepG2 | Potent Activity | _ |
| SGC-7901 | Potent Activity | |

Note: While the referenced study confirms potent activity, specific IC50 values for **Antiproliferative agent-29** were not detailed in the primary publication. The study did indicate that most of the isolated triterpenoids, with a few exceptions, exhibited potent cytotoxic activities.[1]

Mechanism of Action

The precise signaling pathways modulated by **Antiproliferative agent-29** are still under investigation. However, studies on structurally similar triterpenoids isolated from the same source suggest a mechanism involving the induction of apoptosis.[1]

Key observations for related active triterpenoids from P. harmala include:

 Induction of Apoptosis: Treatment of HeLa cells with active compounds led to characteristic morphological changes associated with apoptosis, such as condensed and fragmented nuclei.[1]



• Dose-Dependent Inhibition of Proliferation: The compounds inhibited the proliferation of HeLa cells in a dose-dependent manner, as demonstrated by colony formation assays.[1]

The proposed mechanism of action for these related triterpenoids is the activation of the intrinsic apoptotic pathway.



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Caption: Proposed mechanism of action for related triterpenoids.

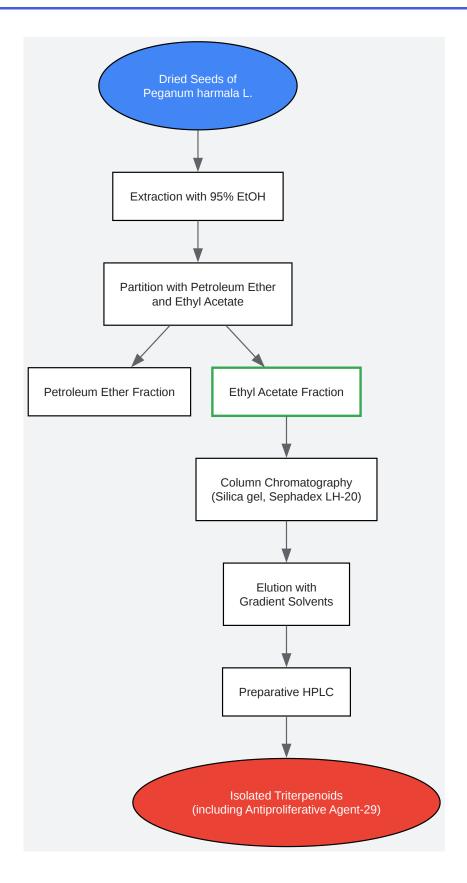
Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of triterpenoids from Peganum harmala, as adapted from the scientific literature.[1]

Isolation and Purification

A general workflow for the isolation of triterpenoids from Peganum harmala seeds is outlined below.





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Caption: General workflow for triterpenoid isolation.



Detailed Steps:

- Extraction: The air-dried and powdered seeds of Peganum harmala L. are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.
- Column Chromatography: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components into various sub-fractions.
- Preparative HPLC: The sub-fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure triterpenoid compounds, including Antiproliferative agent-29.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

- 1D and 2D Nuclear Magnetic Resonance (NMR): Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the connectivity of protons and carbons.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the isolated compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:



- Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2, SGC-7901) are seeded into 96well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
 are incubated for an additional few hours. During this time, viable cells with active
 mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion and Future Directions

Antiproliferative agent-29, a lupane-type triterpenoid from Peganum harmala, has emerged as a compound of interest in the search for new anticancer agents. Its demonstrated cytotoxic activity warrants further investigation to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings. Future research should focus on:

- Determining the specific IC50 values of Antiproliferative agent-29 against a broader panel of cancer cell lines.
- Identifying the specific molecular targets and signaling pathways modulated by this compound.
- Conducting in vivo studies to assess its efficacy and safety in animal models of cancer.



 Exploring structure-activity relationships through the synthesis of novel derivatives to optimize its anticancer properties.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to develop novel and effective cancer therapies.

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